
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a methylthio group at the 3-position and a phenylmethyl group at the 5-position, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by the introduction of the methylthio and phenylmethyl groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-.
化学反応の分析
Types of Reactions
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly as a tubulin inhibitor in cancer therapy.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division . This interaction occurs at the colchicine binding site on tubulin, leading to the inhibition of mitosis and subsequent cell death.
類似化合物との比較
Similar Compounds
1,2,4-Triazine-3(2H)-one: Known for its anticancer properties and similar mechanism of action.
1,2,4-Triazine-3-amine: Used in medicinal chemistry for its potential therapeutic applications.
Triazine-based covalent organic polymers: Employed in materials science for their stability and catalytic properties.
Uniqueness
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylthio group and a phenylmethyl group provides a versatile platform for further functionalization and application in various fields.
特性
CAS番号 |
832686-79-0 |
|---|---|
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC名 |
5-benzyl-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChIキー |
AXLQHHNKVQAXSC-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CN=N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)
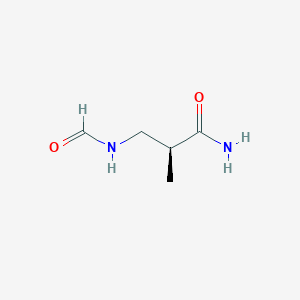
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
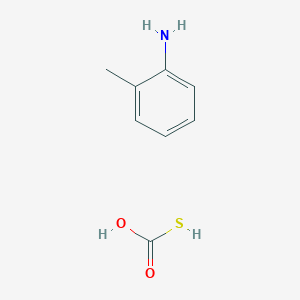
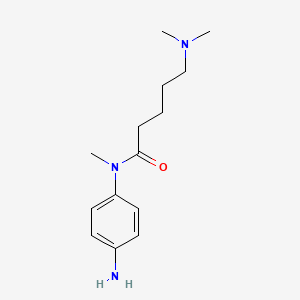
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
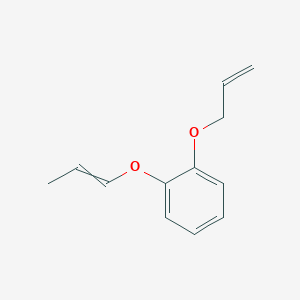
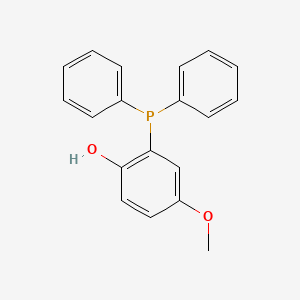
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
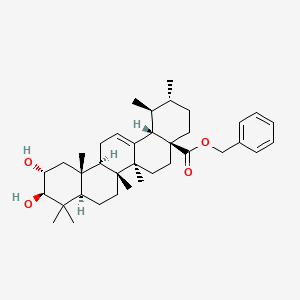
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
